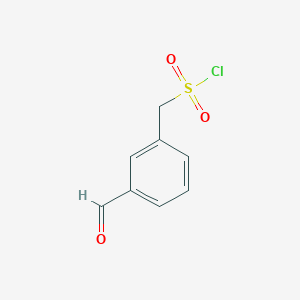
(3-Formylphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Formylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClO3S It is a derivative of methanesulfonyl chloride, featuring a formyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Formylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (3-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Pyridine or triethylamine as bases.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Sulfonamides and Sulfonates: From substitution reactions.
Alcohols: From reduction reactions.
Carboxylic Acids: From oxidation reactions.
Aplicaciones Científicas De Investigación
(3-Formylphenyl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group acts as a leaving group, facilitating nucleophilic substitution reactions. The formyl group can participate in various redox reactions, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Methanesulfonyl chloride: The parent compound, lacking the formyl group.
(4-Formylphenyl)methanesulfonyl chloride: A positional isomer with the formyl group at the para position.
(2-Formylphenyl)methanesulfonyl chloride: Another positional isomer with the formyl group at the ortho position.
Uniqueness: (3-Formylphenyl)methanesulfonyl chloride is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can be exploited in targeted synthetic applications .
Propiedades
Fórmula molecular |
C8H7ClO3S |
|---|---|
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
(3-formylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-5H,6H2 |
Clave InChI |
NVOOBLABYHPBQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


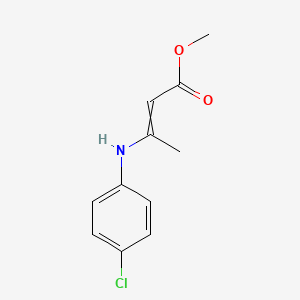
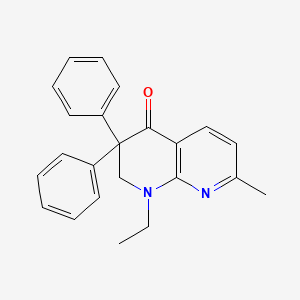
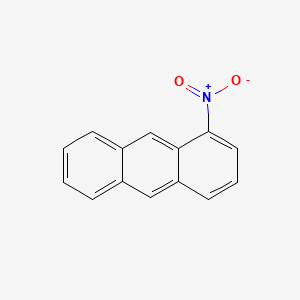
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
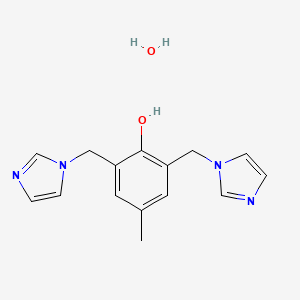

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
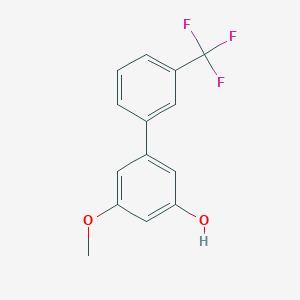
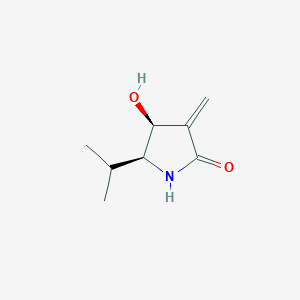
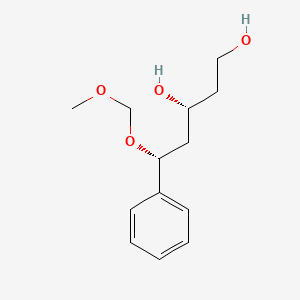
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
